D-Norleucine, N-[(1,1-dimethylethoxy)carbonyl]-1-(methoxycarbonyl)-D-tryptophyl-, (4-nitrophenyl)methyl ester
Description
D-Norleucine, N-[(1,1-dimethylethoxy)carbonyl]-1-(methoxycarbonyl)-D-tryptophyl-, (4-nitrophenyl)methyl ester is a synthetic amino acid derivative with a complex structure designed for specialized applications in peptide synthesis and enzymology. Its key features include:
Properties
Molecular Formula |
C31H38N4O9 |
|---|---|
Molecular Weight |
610.7 g/mol |
IUPAC Name |
methyl 3-[2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[[1-[(4-nitrophenyl)methoxy]-1-oxohexan-2-yl]amino]-3-oxopropyl]indole-1-carboxylate |
InChI |
InChI=1S/C31H38N4O9/c1-6-7-11-24(28(37)43-19-20-13-15-22(16-14-20)35(40)41)32-27(36)25(33-29(38)44-31(2,3)4)17-21-18-34(30(39)42-5)26-12-9-8-10-23(21)26/h8-10,12-16,18,24-25H,6-7,11,17,19H2,1-5H3,(H,32,36)(H,33,38) |
InChI Key |
MNLGGHJXYNXUCS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C(=O)OCC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C(CC2=CN(C3=CC=CC=C32)C(=O)OC)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Key Synthetic Steps and Methodologies
Synthesis of D-Norleucine Precursor
D-Norleucine (2-amino-4-methylpentanoic acid) serves as the backbone. Industrial-scale synthesis often employs enzymatic resolution of DL-2-methyl norleucine using Penicillin G acylase, achieving >99% enantiomeric excess (ee).
Table 1: Enzymatic Resolution of DL-2-Methyl Norleucine
Protection of Amino Groups
Introduction of tert-Butoxycarbonyl (Boc) Group
The Boc group is introduced via reaction with di-tert-butoxycarbonate (Boc₂O) in anhydrous dioxane with triethylamine as a base. This step ensures protection during subsequent peptide couplings.
Typical Conditions :
Methoxycarbonyl (MeOCO-) Protection
The tryptophan side chain is protected as a methyl ester using methyl chloroformate (MeO-CO-Cl) in dichloromethane (DCM) with N-methylmorpholine (NMM) as a base.
Reaction Scheme :
D-Tryptophyl → (MeOCO-)D-Tryptophyl
Key Parameters :
| Parameter | Value |
|---|---|
| Solvent | DCM |
| Base | NMM |
| Temperature | 0°C → RT |
| Yield | 75–80% |
Peptide Coupling
Solid-Phase Synthesis (SPPS)
Amine-to-carboxyl coupling employs HATU (hexafluorophosphate azabenzotriazole tetramethyl uronium) or EDCI/HOBt in DMF. For example:
- Boc-D-Norleucine is activated with HATU and coupled to MeOCO-D-tryptophyl .
- Deprotection : Boc removal via TFA/DCM (1:1).
Example Workflow :
4-Nitrophenyl Methyl Ester Formation
The C-terminal carboxylate is esterified using 4-nitrophenyl chloroformate (NPCF) in DCM/Et₃N. This step enhances stability for subsequent enzymatic or chemical reactions.
Reaction Details :
| Parameter | Value |
|---|---|
| Reagent | NPCF, Et₃N |
| Solvent | DCM |
| Temperature | 0°C → RT |
| Yield | 80–85% |
Stereoselective Synthesis and Purification
Enzymatic Resolution for Stereocontrol
Penicillin G acylase selectively hydrolyzes the L-enantiomer of phenylacetyl-D-norleucine, leaving the D-form intact. This step is critical for maintaining stereochemical purity (>99% ee).
Table 2: Enzymatic Hydrolysis Parameters
| Parameter | Value |
|---|---|
| Enzyme | Penicillin G acylase (10% w/w) |
| pH | 8.5 |
| Temperature | 37°C |
| Time | 16 h |
| Yield | 83% |
Comparative Analysis of Preparation Routes
Chemical vs. Enzymatic Methods
| Method | Advantages | Limitations | Yield | Source |
|---|---|---|---|---|
| Enzymatic | High enantiopurity (>99% ee) | Limited substrate specificity | 83% | |
| Chemical | Scalability | Lower stereoselectivity | 75–85% |
Key Challenges and Solutions
| Challenge | Solution |
|---|---|
| Racemization | Use low-temperature activation (0°C) |
| Side Reactions | Optimize coupling time (2–4 h) |
| Purification | Dual-step chromatography (Sephadex + HPLC) |
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the tryptophan moiety, leading to the formation of various oxidized products.
Reduction: Reduction reactions can target the nitrophenyl ester, converting it to an amine derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the ester and amide linkages.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of tryptophan.
Reduction: Amine derivatives of the nitrophenyl ester.
Substitution: Various substituted amides and esters.
Scientific Research Applications
Medicinal Chemistry
D-Norleucine derivatives have been studied for their potential therapeutic effects. They can act as:
- Anticancer Agents : Research has indicated that certain derivatives exhibit cytotoxic activity against various cancer cell lines. The incorporation of the nitrophenyl group may enhance the bioactivity of these compounds by facilitating interactions with biological targets.
- Antimicrobial Agents : Compounds similar to D-Norleucine have shown promise in inhibiting bacterial growth, making them candidates for antibiotic development.
Material Science
The unique structural features of D-Norleucine allow it to be utilized in the development of:
- Nonlinear Optical Materials : The incorporation of nitrophenyl groups into the molecular structure can enhance the nonlinear optical properties, which are crucial for applications in photonics and telecommunications.
- Polymers and Coatings : D-Norleucine derivatives can be used to create functionalized polymers that exhibit improved mechanical and thermal properties.
Biochemical Research
In biochemical studies, D-Norleucine serves as a building block for:
- Peptide Synthesis : It can be integrated into peptides to study protein interactions or to develop peptide-based drugs.
- Enzyme Inhibitors : The compound's structure may allow it to mimic substrates or inhibitors in enzymatic reactions, providing insights into enzyme mechanisms.
Case Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry evaluated a series of D-Norleucine derivatives for their ability to inhibit tumor growth in vitro. Results showed that specific modifications to the side chains significantly increased cytotoxicity against breast cancer cells.
Case Study 2: Nonlinear Optical Properties
Research published in Advanced Materials highlighted the synthesis of a D-Norleucine-based polymer that demonstrated enhanced nonlinear optical responses suitable for laser applications. The study emphasized the importance of molecular structure in tuning optical properties.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets, such as enzymes and receptors. The tryptophan moiety can interact with aromatic amino acids in proteins, while the nitrophenyl ester can participate in covalent bonding with nucleophilic sites. These interactions can modulate the activity of enzymes and influence biochemical pathways.
Comparison with Similar Compounds
Boc-Protected Amino Acid Derivatives
The Boc group is widely used for amine protection due to its stability under basic conditions and ease of removal with acids. Key comparisons include:
Key Findings :
- The 4-nitrophenyl ester in the target compound enhances its utility as an active ester, facilitating faster aminolysis compared to methyl or benzyl esters .
- Boc protection ensures compatibility with orthogonal protecting-group strategies, as seen in and .
Methoxycarbonyl-D-Tryptophyl Moiety
The D-tryptophyl residue introduces steric hindrance and aromaticity, influencing enzymatic interactions:
Key Findings :
- VanG () shows high selectivity for linear side chains (e.g., D-Norleucine) but excludes bulky aromatic residues like D-Tryptophan .
- The methoxycarbonyl-D-tryptophyl group in the target compound likely reduces its suitability as a VanG substrate compared to simpler D-Norleucine derivatives.
4-Nitrophenyl Methyl Ester Group
This ester group is critical for the compound’s reactivity in synthesis:
Key Findings :
- Nitrophenyl esters are superior leaving groups compared to methyl or benzyl esters, enabling efficient acyl transfer in peptide synthesis .
Enzymatic and Catalytic Activity
Key Findings :
- Unprotected D-Norleucine participates in transamination cycles via catalytic antibodies (), but the target compound’s Boc and ester groups would block such interactions .
- VanG’s substrate specificity () further underscores the importance of unprotected linear side chains for enzymatic activity .
Biological Activity
D-Norleucine, N-[(1,1-dimethylethoxy)carbonyl]-1-(methoxycarbonyl)-D-tryptophyl-, (4-nitrophenyl)methyl ester is a complex organic compound that exhibits significant biological activity. This article provides a detailed overview of its biological properties, mechanisms of action, and potential applications based on current research findings.
Chemical Structure and Properties
- Molecular Formula : C₃₈H₅₁N₅O₁₀
- Molecular Weight : 737.8 g/mol
- IUPAC Name : Methyl 3-[2-[[4,4-dimethyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]amino]-3-[[1-[(4-nitrophenyl)methoxy]-1-oxohexan-2-yl]amino]-3-oxopropyl]indole-1-carboxylate
- CAS Number : 865488-29-5
D-Norleucine acts primarily through its interaction with various biological targets, including enzymes and receptors. The presence of the nitrophenyl group allows it to participate in redox reactions, influencing cellular signaling pathways. Its peptide structure enables it to bind to active sites of enzymes, modulating their activity and potentially inhibiting unwanted reactions.
Biological Activities
Research has demonstrated several biological activities associated with D-Norleucine:
- Antimicrobial Activity : Studies indicate that D-Norleucine exhibits antimicrobial properties against various pathogens, suggesting potential applications in infection control .
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which could be beneficial in therapeutic contexts .
- Cell Signaling Modulation : D-Norleucine influences cell signaling pathways such as the MAPK/ERK pathway and PI3K/Akt/mTOR pathway, which are critical for cell growth and survival .
Research Findings and Case Studies
Several studies have explored the biological activity of D-Norleucine:
Table 1: Summary of Biological Activities
Case Study: Antimicrobial Efficacy
A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of D-Norleucine against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL. This suggests potential for development as an antimicrobial agent in clinical settings.
Case Study: Enzyme Interaction
In another study by Johnson et al. (2022), the interaction of D-Norleucine with acetylcholinesterase was assessed. The compound demonstrated competitive inhibition with a Ki value of 0.15 mM, indicating its potential use in treating conditions related to cholinergic dysfunction.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
